molecular formula C10H11N3 B3387480 1-Azido-1,2,3,4-tetrahydronaphthalene CAS No. 832684-26-1

1-Azido-1,2,3,4-tetrahydronaphthalene

Cat. No.: B3387480
CAS No.: 832684-26-1
M. Wt: 173.21 g/mol
InChI Key: JRCCMJGRDJTQNS-UHFFFAOYSA-N
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Description

1-Azido-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C10H11N3 It is a derivative of tetrahydronaphthalene, where an azido group (-N3) is attached to the first carbon atom of the tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Azido-1,2,3,4-tetrahydronaphthalene can be synthesized through the azidation of 1,2,3,4-tetrahydronaphthalene. One common method involves the reaction of 1,2,3,4-tetrahydronaphthalene with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to facilitate the formation of the azido compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The choice of solvent, temperature, and reaction time are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Azido-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the azido group under suitable conditions.

Major Products Formed

    Oxidation: Nitro-1,2,3,4-tetrahydronaphthalene

    Reduction: Amino-1,2,3,4-tetrahydronaphthalene

    Substitution: Various substituted tetrahydronaphthalene derivatives

Scientific Research Applications

1-Azido-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-azido-1,2,3,4-tetrahydronaphthalene involves its ability to undergo chemical transformations that can interact with molecular targets. The azido group is highly reactive and can participate in click chemistry reactions, forming stable triazole rings. These reactions are useful in bioconjugation and labeling studies, where the compound can be used to tag biomolecules for detection and analysis .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: The parent compound without the azido group.

    1-Azido-6-methoxy-1,2,3,4-tetrahydronaphthalene: A derivative with a methoxy group.

    1-Azido-5-methoxy-1,2,3,4-tetrahydronaphthalene: Another methoxy derivative.

Uniqueness

1-Azido-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the azido group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic chemistry and various applications in scientific research.

Properties

IUPAC Name

1-azido-1,2,3,4-tetrahydronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-13-12-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCCMJGRDJTQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20632529
Record name 1-Azido-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20632529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832684-26-1
Record name 1-Azido-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20632529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azido-1,2,3,4-tetrahydronaphthalene
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Reactant of Route 4
1-Azido-1,2,3,4-tetrahydronaphthalene
Reactant of Route 5
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Reactant of Route 6
1-Azido-1,2,3,4-tetrahydronaphthalene

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